molecular formula C17H17N3OS B14376743 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide CAS No. 90061-87-3

5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide

Cat. No.: B14376743
CAS No.: 90061-87-3
M. Wt: 311.4 g/mol
InChI Key: VDYHFMCUFNUOCT-UHFFFAOYSA-N
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Description

5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with methyl, oxo, diphenyl, and carbothioamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. The reaction is carried out in an ethanolic solution and refluxed for several hours to yield the desired product . The reaction conditions, such as temperature and duration, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of epidermal growth factor receptor kinase (EGFR), leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
  • Thiazolyl-pyrazole derivatives

Comparison

Compared to similar compounds, 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide exhibits unique properties due to the presence of both diphenyl and carbothioamide groups. These functional groups enhance its biological activity and make it a versatile compound for various applications. The compound’s ability to inhibit EGFR and its potential use in anticancer therapy further distinguish it from other pyrazolidine derivatives .

Properties

CAS No.

90061-87-3

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

5-methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C17H17N3OS/c1-13-12-16(21)20(15-10-6-3-7-11-15)19(13)17(22)18-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,22)

InChI Key

VDYHFMCUFNUOCT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(N1C(=S)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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